5-Bromo-2-oxo-1,3-benzoxathiol-6-yl butyl carbonate
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Overview
Description
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE is a complex organic compound that belongs to the benzoxathiol family. This compound is characterized by the presence of a bromine atom, an oxo group, and a benzoxathiol ring structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE typically involves the reaction of 5-bromo-2-oxo-2H-1,3-benzoxathiol with butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoxathiol derivatives.
Scientific Research Applications
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,6-DIBROMO-2-OXO-1,3-BENZOXATHIOL-5-YL ACETATE
- 5-HYDROXY-1,3-BENZOXATHIOL-2-ONE
- 2-PROPYNYL (6-BROMO-2-OXO-1,3-BENZOTHIAZOL-3 (2H)-YL)ACETATE
Uniqueness
5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its butyl carbonate moiety differentiates it from other benzoxathiol derivatives, providing unique properties for various applications.
Properties
Molecular Formula |
C12H11BrO5S |
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Molecular Weight |
347.18 g/mol |
IUPAC Name |
(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) butyl carbonate |
InChI |
InChI=1S/C12H11BrO5S/c1-2-3-4-16-11(14)17-8-6-9-10(5-7(8)13)19-12(15)18-9/h5-6H,2-4H2,1H3 |
InChI Key |
HOFWBLAUDFSPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Br |
Origin of Product |
United States |
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